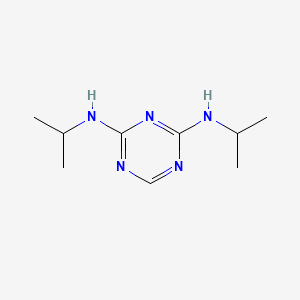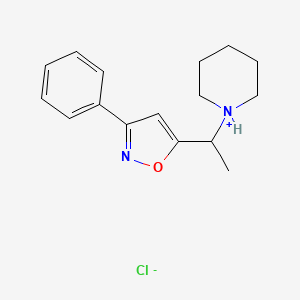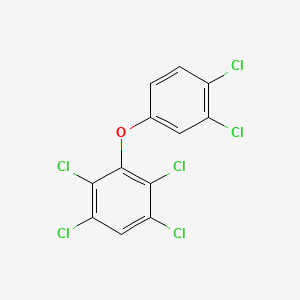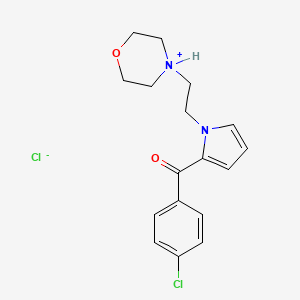
1,3,5-Triazine-2,4-diamine, N,N'-bis(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-2,4-diamine, N,N’-bis(1-methylethyl)- is a synthetic compound belonging to the triazine family. This compound is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. Its unique structure and properties make it a valuable chemical for research and practical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, N,N’-bis(1-methylethyl)- typically involves the reaction of cyanuric chloride with isopropylamine. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as acetone or ethanol. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by isopropylamine groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or distillation to remove any impurities.
化学反应分析
Types of Reactions
1,3,5-Triazine-2,4-diamine, N,N’-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines.
科学研究应用
1,3,5-Triazine-2,4-diamine, N,N’-bis(1-methylethyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of herbicides and other agrochemicals.
作用机制
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N,N’-bis(1-methylethyl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects.
相似化合物的比较
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine structure.
Simazine: Another herbicide with comparable properties.
Propazine: Shares structural similarities and is used in agricultural applications.
Uniqueness
1,3,5-Triazine-2,4-diamine, N,N’-bis(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications make it a valuable compound in both research and industry.
属性
CAS 编号 |
4150-61-2 |
|---|---|
分子式 |
C9H17N5 |
分子量 |
195.27 g/mol |
IUPAC 名称 |
2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H17N5/c1-6(2)12-8-10-5-11-9(14-8)13-7(3)4/h5-7H,1-4H3,(H2,10,11,12,13,14) |
InChI 键 |
JAKGSRMGAOOKEU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=NC(=NC=N1)NC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B13739930.png)


![2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline](/img/structure/B13739948.png)




![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)
![9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane](/img/structure/B13739985.png)



